molecular formula C21H21N3O2 B2444792 (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 723320-75-0

(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B2444792
CAS No.: 723320-75-0
M. Wt: 347.418
InChI Key: IYCKODOTUCVJAT-UHFFFAOYSA-N
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Description

(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound with the molecular formula C21H21N3O2 It is characterized by the presence of an acetamidophenyl group, a cyano group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Introduction of the Cyano Group: The cyano group is introduced through a reaction with a suitable nitrile reagent.

    Formation of the Final Product: The final step involves the coupling of the acetamidophenyl intermediate with the cyano group and the trimethylphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-dimethylphenyl)prop-2-enamide
  • (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-13-9-14(2)20(15(3)10-13)24-21(26)18(12-22)11-17-5-7-19(8-6-17)23-16(4)25/h5-11H,1-4H3,(H,23,25)(H,24,26)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCKODOTUCVJAT-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)NC(=O)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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